6-Bromo-4-(difluoromethoxy)quinoline
Overview
Description
6-Bromo-4-(difluoromethoxy)quinoline is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol . It is a quinoline derivative characterized by the presence of a bromine atom at the 6th position and a difluoromethoxy group at the 4th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethoxy)quinoline typically involves the bromination of 4-(difluoromethoxy)quinoline. One common method includes the reaction of 4-(difluoromethoxy)quinoline with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Substitution Products: Amino or thiol derivatives of quinoline.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-4-(difluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancer.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
- 8-(Bromomethyl)quinoline
Uniqueness: 6-Bromo-4-(difluoromethoxy)quinoline is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for halogen bonding. These features make it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
6-bromo-4-(difluoromethoxy)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-6-1-2-8-7(5-6)9(3-4-14-8)15-10(12)13/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDLPRFVBATOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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